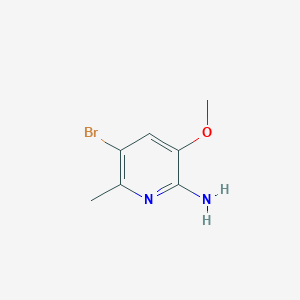
5-Bromo-3-methoxy-6-methylpyridin-2-amine
Descripción general
Descripción
5-Bromo-3-methoxy-6-methylpyridin-2-amine is a chemical compound with the CAS Number: 947249-16-3. It has a molecular weight of 217.07 and its IUPAC name is 5-bromo-3-methoxy-6-methylpyridin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2O/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3,(H2,9,10). This code provides a specific identifier for the molecular structure of the compound .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Selective Amination Catalysis
A study by Ji, Li, and Bunnelle (2003) demonstrated the use of 5-bromo-3-methoxy-6-methylpyridin-2-amine in selective amination reactions catalyzed by a palladium-Xantphos complex. This process efficiently yielded aminated pyridine derivatives, indicating its utility in synthesizing complex nitrogen-containing compounds (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Efficient Synthesis Approach
Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis method for 5-bromo-3-methoxy-6-methylpyridin-2-amine derivatives, highlighting its role in creating potent antagonists for dopamine D2 and D3, as well as serotonin-3 (5-HT3) receptors. This underscores its potential in drug development and neurochemical research (Y. Hirokawa, T. Horikawa, S. Kato, 2000).
Amination Mechanism Insights
Pieterse and Hertog (2010) investigated the amination of bromo-derivatives of pyridine, including 5-bromo-3-methoxy-6-methylpyridin-2-amine, providing insights into reaction mechanisms and intermediate formations. This research contributes to our understanding of chemical reactions involving pyridine derivatives (M. Pieterse, H. J. Hertog, 2010).
Catalytic Amination Processes
Lang, Zewge, and Houpis (2001) explored the amination of aryl halides using copper catalysis, where bromopyridines, including 5-bromo-3-methoxy-6-methylpyridin-2-amine, were efficiently converted into aminopyridines. This work demonstrates the compound's versatility in catalytic processes, which can be applied to synthesize a wide array of aminated products (F. Lang, D. Zewge, I. Houpis, 2001).
Safety And Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
5-bromo-3-methoxy-6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHUNXISWBBUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxy-6-methylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



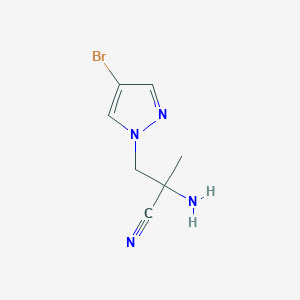

![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)
![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)
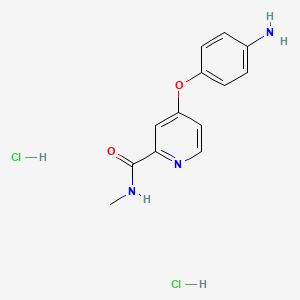

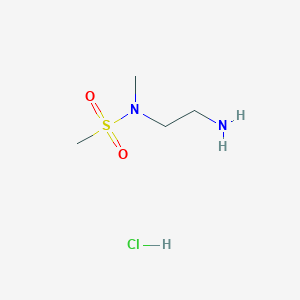


![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)

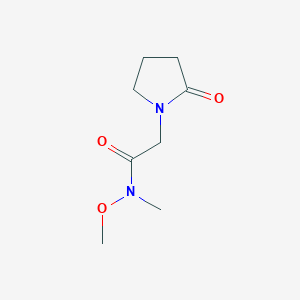

amine](/img/structure/B1525994.png)